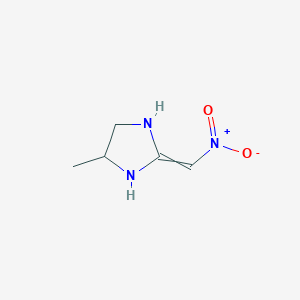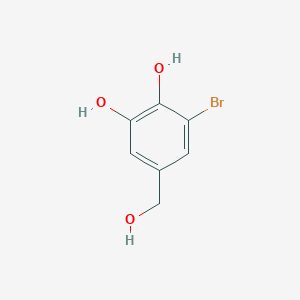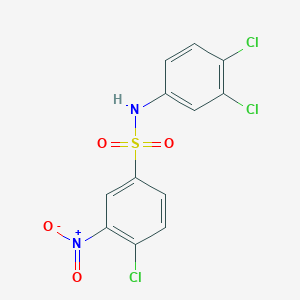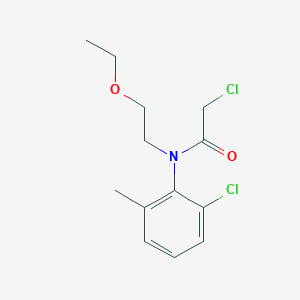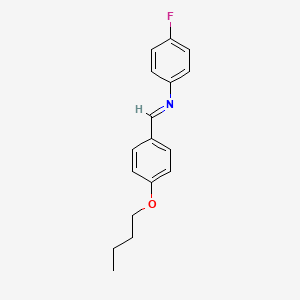
2,6-Ditert-butyl-4-methylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a phenolic compound widely used as an antioxidant. Phosphorous acid, on the other hand, is a phosphorus oxoacid with significant applications in various chemical reactions. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Ditert-butyl-4-methylphenol typically involves the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction conditions include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2,6-Ditert-butyl-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Ditert-butyl-4-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6-Ditert-butyl-4-methylphenol can lead to the formation of quinones, while reduction can yield corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-methylphenol;phosphorous acid has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Industry: Utilized as an additive in food and cosmetics to extend shelf life and maintain product quality.
Wirkmechanismus
The mechanism of action of 2,6-Ditert-butyl-4-methylphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Phosphorous acid, on the other hand, acts as a reducing agent, participating in redox reactions to stabilize reactive species .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Ditert-butylphenol
- 4-Methylphenol
- 2,6-Ditert-butyl-4-hydroxybenzaldehyde
Uniqueness: 2,6-Ditert-butyl-4-methylphenol is unique due to its high stability and effectiveness as an antioxidant compared to similar compounds. Its bulky tert-butyl groups provide steric hindrance, making it less susceptible to degradation and more effective in preventing oxidation .
Eigenschaften
CAS-Nummer |
56108-39-5 |
|---|---|
Molekularformel |
C45H75O6P |
Molekulargewicht |
743.0 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;1-4(2)3/h3*8-9,16H,1-7H3;1-3H |
InChI-Schlüssel |
HLFFLSBVNDDNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


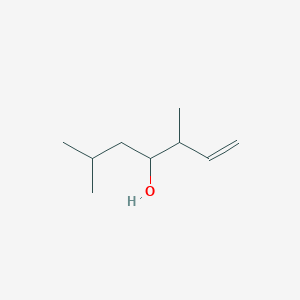

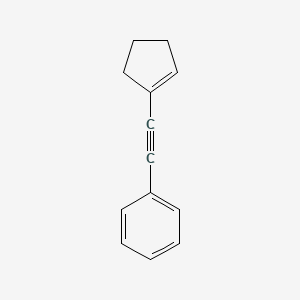

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

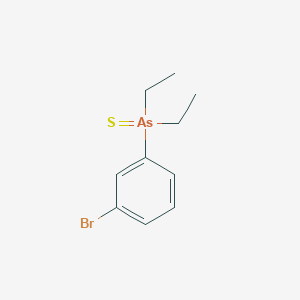
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

